2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Overview
Description
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N3S·HCl. It is known for its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and subsequent purification steps . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods
In industrial settings, the production of this compound may involve a multistage continuous flow system, which allows for the efficient synthesis of the desired product without the need for intermediate isolation . This method enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects . The specific pathways involved may include the inhibition of kinase activity or the disruption of DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in its salt form.
2-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride: This compound contains a thiadiazole ring instead of a thiazole ring.
2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride: This compound is closely related but has slight variations in its molecular structure.
Uniqueness
The uniqueness of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride lies in its specific imidazo[2,1-b][1,3]thiazole ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h5H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLQIBLTMDQQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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